N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
Description
N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O2/c25-19-6-2-1-5-17(19)14-27-23(30)15-29-22-8-4-3-7-20(22)28-21(13-24(29)31)16-9-11-18(26)12-10-16/h1-12H,13-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWBYEQYSHHKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzodiazepine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide likely involves interaction with specific molecular targets such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter release and neuronal excitability, leading to its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a compound belonging to the class of benzodiazepines, known for their diverse pharmacological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Properties:
- Molecular Weight: 417.47 g/mol
- CAS Number: 125971-96-2
- Boiling Point: Not specified
- Solubility: High gastrointestinal absorption potential
Benzodiazepines generally act by modulating the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-Aminobutyric acid) in the central nervous system. This results in various effects including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzodiazepine derivatives. For instance, derivatives similar to this compound have shown significant neuroprotection against oxidative stress in neuronal cell lines (SH-SY5Y) under conditions mimicking Parkinson's disease. These compounds demonstrated:
- Reduction in intracellular reactive oxygen species (ROS)
- Improvement in mitochondrial membrane potential
- Decrease in lipid peroxidation levels .
Antioxidant Activity
The compound exhibits antioxidant activity which is crucial for protecting cells from oxidative damage. This property is particularly beneficial in neurodegenerative diseases where oxidative stress plays a pivotal role.
In Vitro Studies
In vitro evaluations have shown that related benzodiazepine derivatives possess low cytotoxicity while maintaining good neuroprotective activity. For instance, one study reported that certain derivatives significantly reduced malondialdehyde (MDA) levels and improved glutathione synthetase levels in SH-SY5Y cells subjected to oxidative stress .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to its benzodiazepine core can enhance its biological activity. SAR studies have indicated that substitutions at specific positions on the benzodiazepine ring can lead to increased potency and selectivity for GABA-A receptor subtypes .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
